molecular formula C14H11ClO4S B6409333 4-Chloro-3-(4-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1261983-43-0

4-Chloro-3-(4-methylsulfonylphenyl)benzoic acid, 95%

Cat. No. B6409333
CAS RN: 1261983-43-0
M. Wt: 310.8 g/mol
InChI Key: RDUZAPLNBMTBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(4-methylsulfonylphenyl)benzoic acid, 95% (abbreviated as 4C3MSPB) is an organic compound that is composed of four chlorine atoms, three methylsulfonylphenyl groups, and one benzoic acid group. 4C3MSPB is a colorless, crystalline solid that is soluble in water, methanol, and ethanol. It is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects.

Scientific Research Applications

4-Chloro-3-(4-methylsulfonylphenyl)benzoic acid, 95% is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects. It is also used as a reagent in organic synthesis, as a catalyst in the preparation of polymers, and as a precursor in the synthesis of other organic compounds. 4-Chloro-3-(4-methylsulfonylphenyl)benzoic acid, 95% has also been used in the synthesis of a variety of pharmaceuticals, such as anticonvulsants, antidepressants, and antipsychotics.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-methylsulfonylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Inhibition of cyclooxygenase by 4-Chloro-3-(4-methylsulfonylphenyl)benzoic acid, 95% is thought to reduce the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(4-methylsulfonylphenyl)benzoic acid, 95% are not yet fully understood. However, studies have shown that the compound has anti-inflammatory and analgesic properties. In addition, 4-Chloro-3-(4-methylsulfonylphenyl)benzoic acid, 95% has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Chloro-3-(4-methylsulfonylphenyl)benzoic acid, 95% in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, 4-Chloro-3-(4-methylsulfonylphenyl)benzoic acid, 95% is relatively stable and can be stored for extended periods of time without significant degradation. However, the compound is not water soluble and must be dissolved in an organic solvent prior to use. Additionally, the compound has not been extensively studied and the mechanism of action is not yet fully understood.

Future Directions

The future directions for 4-Chloro-3-(4-methylsulfonylphenyl)benzoic acid, 95% include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to determine the optimal conditions for the synthesis of the compound and to explore potential applications in the pharmaceutical and industrial fields. Additionally, further research is needed to explore the potential of 4-Chloro-3-(4-methylsulfonylphenyl)benzoic acid, 95% as an inhibitor of cyclooxygenase and as an antimicrobial agent. Finally, further research is needed to explore the potential of 4-Chloro-3-(4-methylsulfonylphenyl)benzoic acid, 95% as a precursor for the synthesis of other organic compounds.

Synthesis Methods

The synthesis of 4-Chloro-3-(4-methylsulfonylphenyl)benzoic acid, 95% is typically achieved by a two-step process. The first step involves reacting 4-chlorobenzoic acid with 4-methylsulfonylphenol in the presence of a base, such as sodium hydroxide. This reaction yields 4-chloro-3-(4-methylsulfonylphenyl)benzoic acid, which is then purified to obtain the desired 95% purity. The second step involves the reaction of 4-chloro-3-(4-methylsulfonylphenyl)benzoic acid with sodium hydroxide in an aqueous solution to form 4-Chloro-3-(4-methylsulfonylphenyl)benzoic acid, 95%.

properties

IUPAC Name

4-chloro-3-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4S/c1-20(18,19)11-5-2-9(3-6-11)12-8-10(14(16)17)4-7-13(12)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUZAPLNBMTBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691665
Record name 6-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(4-methylsulfonylphenyl)benzoic acid

CAS RN

1261983-43-0
Record name 6-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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